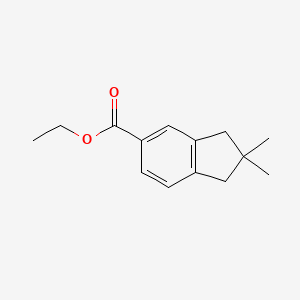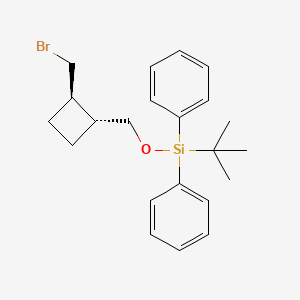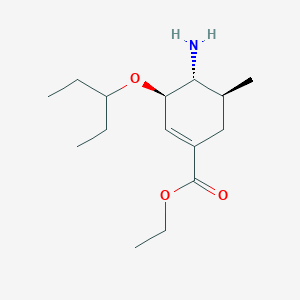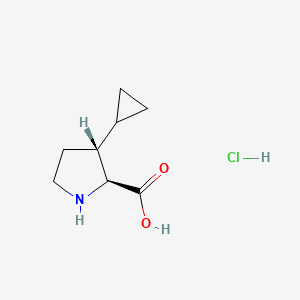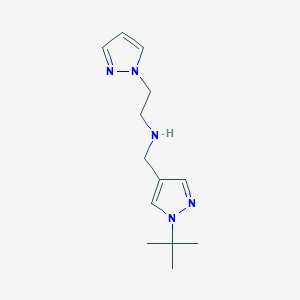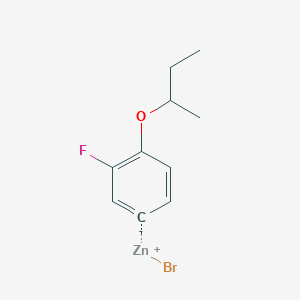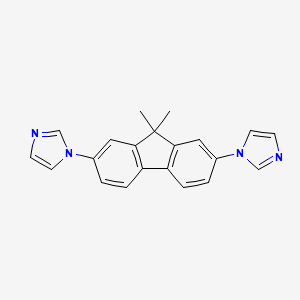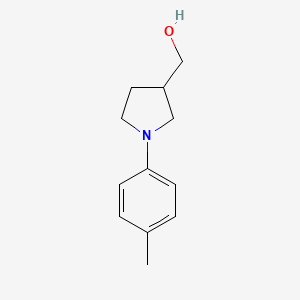
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a strong acid catalyst.
Aminoethylation: The aminoethyl group can be introduced through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
- 3-(1-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride
- 3-(1-aminoethyl)-6-chloro-8-methoxyquinolin-2(1H)-one hydrochloride
Uniqueness
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the quinoline core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H14Cl2N2O2 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-6-chloro-7-methoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-6(14)8-3-7-4-9(13)11(17-2)5-10(7)15-12(8)16;/h3-6H,14H2,1-2H3,(H,15,16);1H |
InChI 键 |
YXELGLWRIXSSCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC(=C(C=C2NC1=O)OC)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
